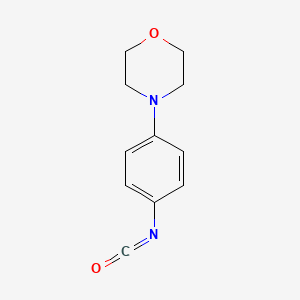
(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol
描述
(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol is a chemical compound that features a pyridine ring substituted with a trifluoromethylphenyl group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with 2-pyridylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
-
Step 1: Formation of the Intermediate
Reagents: 4-(Trifluoromethyl)benzaldehyde, 2-pyridylmagnesium bromide
Conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon)
Reaction: The Grignard reagent (2-pyridylmagnesium bromide) reacts with 4-(trifluoromethyl)benzaldehyde to form the corresponding alcohol intermediate.
-
Step 2: Reduction
Reagents: Sodium borohydride or lithium aluminum hydride
Conditions: Anhydrous ethanol or tetrahydrofuran (THF)
Reaction: The intermediate is reduced to this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: (6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)carboxylic acid
Reduction: (6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methane
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and inflammatory diseases.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of (6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways.
相似化合物的比较
Similar Compounds
(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)amine: Similar structure but with an amine group instead of a methanol group.
(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methane: Similar structure but with a methane group instead of a methanol group.
Uniqueness
(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol is unique due to the presence of both a trifluoromethyl group and a methanol group, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the methanol group provides a site for further chemical modifications.
属性
IUPAC Name |
[6-[4-(trifluoromethyl)phenyl]pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)10-6-4-9(5-7-10)12-3-1-2-11(8-18)17-12/h1-7,18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFFJXITEYFNKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647055 | |
| Record name | {6-[4-(Trifluoromethyl)phenyl]pyridin-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648439-11-6 | |
| Record name | {6-[4-(Trifluoromethyl)phenyl]pyridin-2-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B1630124.png)












